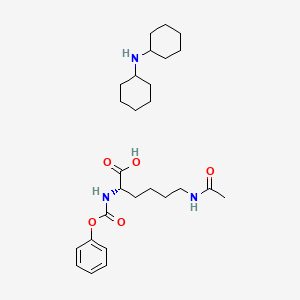
1-(2-Chloro-5-nitrobenzenesulfonyl)-4-(2,6-dimethylphenyl)piperazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-Chloro-5-nitrobenzenesulfonyl)-4-(2,6-dimethylphenyl)piperazine is a synthetic organic compound It is characterized by the presence of a piperazine ring substituted with a 2,6-dimethylphenyl group and a 2-chloro-5-nitrobenzenesulfonyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Chloro-5-nitrobenzenesulfonyl)-4-(2,6-dimethylphenyl)piperazine typically involves multi-step organic reactions. A common approach might include:
Nitration: Introduction of a nitro group to a benzene ring.
Chlorination: Substitution of a hydrogen atom with a chlorine atom.
Sulfonylation: Introduction of a sulfonyl group.
Piperazine Substitution: Coupling of the substituted benzene ring with a piperazine derivative.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
1-(2-Chloro-5-nitrobenzenesulfonyl)-4-(2,6-dimethylphenyl)piperazine can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Conversion of functional groups to lower oxidation states.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents like halogens or nucleophiles under appropriate conditions.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, reduction of the nitro group could yield an amine, while substitution reactions could introduce new functional groups.
科学研究应用
1-(2-Chloro-5-nitrobenzenesulfonyl)-4-(2,6-dimethylphenyl)piperazine may have applications in various fields:
Chemistry: As an intermediate in the synthesis of more complex molecules.
Biology: Potential use in studying biological pathways or as a biochemical probe.
Medicine: Exploration as a potential therapeutic agent or drug candidate.
Industry: Use in the development of new materials or chemical processes.
作用机制
The mechanism of action of 1-(2-Chloro-5-nitrobenzenesulfonyl)-4-(2,6-dimethylphenyl)piperazine would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, affecting their function. The molecular targets and pathways involved would need to be elucidated through experimental studies.
相似化合物的比较
Similar Compounds
- 1-(2-Chloro-5-nitrobenzenesulfonyl)-4-phenylpiperazine
- 1-(2-Chloro-5-nitrobenzenesulfonyl)-4-(2,4-dimethylphenyl)piperazine
- 1-(2-Chloro-5-nitrobenzenesulfonyl)-4-(3,5-dimethylphenyl)piperazine
Uniqueness
1-(2-Chloro-5-nitrobenzenesulfonyl)-4-(2,6-dimethylphenyl)piperazine is unique due to its specific substitution pattern, which can influence its chemical reactivity and potential applications. The presence of both electron-withdrawing (nitro, chloro) and electron-donating (dimethylphenyl) groups can create unique electronic properties.
For detailed and specific information, consulting scientific literature and databases is recommended.
属性
分子式 |
C18H20ClN3O4S |
|---|---|
分子量 |
409.9 g/mol |
IUPAC 名称 |
1-(2-chloro-5-nitrophenyl)sulfonyl-4-(2,6-dimethylphenyl)piperazine |
InChI |
InChI=1S/C18H20ClN3O4S/c1-13-4-3-5-14(2)18(13)20-8-10-21(11-9-20)27(25,26)17-12-15(22(23)24)6-7-16(17)19/h3-7,12H,8-11H2,1-2H3 |
InChI 键 |
LWEWTPVBLQSTFW-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C(=CC=C1)C)N2CCN(CC2)S(=O)(=O)C3=C(C=CC(=C3)[N+](=O)[O-])Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



acetic acid](/img/structure/B12344305.png)


![methyl 5-methyl-4-oxo-4aH-thieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B12344319.png)
![N-(3,5-dimethoxyphenyl)-2-({3-[(2-methoxyphenyl)methyl]-4-oxo-3,4-dihydropteridin-2-yl}sulfanyl)acetamide](/img/structure/B12344326.png)

![Ethyl 2-[2-(2-imino-4-oxo-1,3-thiazolidin-5-YL)acetamido]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B12344343.png)






